N-(3-ethoxyphenyl)-2-phenylacetamide
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Overview
Description
N-(3-ethoxyphenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to the phenyl ring and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxyphenyl)-2-phenylacetamide typically involves the reaction of 3-ethoxyaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-ethoxyphenyl)-2-phenylacetamide has been studied for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of bioactive molecules. It has shown promise in the development of pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)-2-phenylacetamide
- N-(4-ethoxyphenyl)-2-phenylacetamide
- N-(3-ethoxyphenyl)-2-(methylthio)acetamide
Comparison: N-(3-ethoxyphenyl)-2-phenylacetamide is unique due to the presence of the ethoxy group at the meta position of the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-10-6-9-14(12-15)17-16(18)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACMJNJBIUJMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878009 |
Source
|
Record name | BENZENEACETAMIDE, N-(3-ETHOXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16053-34-2 |
Source
|
Record name | BENZENEACETAMIDE, N-(3-ETHOXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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